Technical Whitepaper: Synthesis, Structural Characterization, and Physicochemical Profiling of 4-methyl-1-(5-methyl-2-furoyl)piperidine
Technical Whitepaper: Synthesis, Structural Characterization, and Physicochemical Profiling of 4-methyl-1-(5-methyl-2-furoyl)piperidine
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Research Chemists, Pharmacologists, and Drug Discovery Professionals
Executive Summary
The rational design of biologically active molecules frequently relies on the hybridization of privileged scaffolds. 4-methyl-1-(5-methyl-2-furoyl)piperidine is a tertiary amide that elegantly combines the conformational rigidity of a substituted piperidine ring with the hydrogen-bond accepting capability of a furan heterocycle. Compounds featuring the furoyl-piperidine/piperazine motif are extensively utilized in medicinal chemistry as robust pharmacophores for targeting G-protein coupled receptors (GPCRs), cholinesterase enzymes, and anti-plasmodial pathways[1][2].
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural identity, predictive druglikeness, and a self-validating synthetic methodology designed for high-yield, scalable production.
Chemical Identity & Structural Analysis
The molecule consists of a 4-methylpiperidine core acylated at the secondary nitrogen by a 5-methyl-2-furoic acid derivative. The resulting amide bond possesses significant partial double-bond character (
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IUPAC Name: (4-methylpiperidin-1-yl)(5-methylfuran-2-yl)methanone
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SMILES: CC1CCN(CC1)C(=O)c2ccc(C)o2
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Molecular Formula: C₁₂H₁₇NO₂
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Molecular Weight: 207.27 g/mol
Pharmacophore Mapping
The furan ring acts as a classic bioisostere for phenyl rings but offers enhanced aqueous solubility and a localized dipole due to the oxygen heteroatom. The 4-methyl substitution on the piperidine ring locks the chair conformation, projecting the methyl group equatorially to minimize 1,3-diaxial steric clashes, thereby providing a predictable 3D vector for target binding[3].
Fig 1: Pharmacophore mapping of the core structural motifs and their biological roles.
Physicochemical Properties & Druglikeness
To evaluate the compound's suitability as a lead molecule or screening library candidate, we assess its physicochemical parameters against Lipinski's Rule of Five. The data below demonstrates that the compound is highly compliant with oral bioavailability metrics.
| Property | Value | Clinical Relevance |
| Molecular Weight | 207.27 g/mol | Optimal for membrane permeability (< 500 Da). |
| Calculated LogP (cLogP) | ~2.50 | Ideal lipophilicity for crossing the blood-brain barrier (BBB) and GI tract. |
| Topological Polar Surface Area | 29.54 Ų | Excellent passive diffusion profile (< 90 Ų indicates high CNS penetrance). |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity; no free N-H or O-H groups. |
| Hydrogen Bond Acceptors (HBA) | 2 | Furan oxygen and amide carbonyl facilitate target docking. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon binding. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of tertiary amides from electron-rich heteroaromatic acids requires careful reagent selection. Harsh chlorinating agents (e.g.,
Causality in Experimental Design: We employ Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF) . This generates a highly reactive Vilsmeier-Haack intermediate that converts the acid to the acid chloride at room temperature, preserving the integrity of the 5-methylfuran ring. For the coupling phase, N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine; its steric bulk prevents it from acting as a competing nucleophile, ensuring the 4-methylpiperidine exclusively attacks the acyl center.
Step-by-Step Protocol
Reagents Required:
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5-methyl-2-furoic acid (1.0 eq)
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Oxalyl chloride (1.2 eq)
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DMF (Catalytic, 0.05 eq)
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(1.1 eq)[3]
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DIPEA (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Phase 1: Acyl Chloride Formation
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Charge a flame-dried, argon-purged round-bottom flask with 5-methyl-2-furoic acid (10 mmol) and anhydrous DCM (20 mL).
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Add catalytic DMF (0.5 mmol).
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Cool the mixture to 0 °C using an ice bath.
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Dropwise, add oxalyl chloride (12 mmol). Observe immediate effervescence (
and gas evolution). -
Warm to room temperature and stir for 2 hours.
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Self-Validation Check: To confirm complete conversion, quench a 10 µL aliquot of the reaction mixture into 0.5 mL of methanol. Analyze via LC-MS or TLC. The presence of the methyl ester (formed instantly from the acid chloride) and the absence of the free acid validates the completion of Phase 1.
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Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the resulting 5-methyl-2-furoyl chloride in fresh anhydrous DCM (10 mL).
Phase 2: Nucleophilic Coupling
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In a separate flask, dissolve 4-methylpiperidine (11 mmol) and DIPEA (25 mmol) in DCM (15 mL). Cool to 0 °C.
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Add the acid chloride solution from Phase 1 dropwise over 15 minutes to prevent exothermic degradation.
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Stir at room temperature for 4 hours.
Phase 3: Workup and Purification
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Dilute the reaction with additional DCM (20 mL).
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Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA, then with saturated aqueous
(2 x 20 mL) to neutralize any residual acid.-
Self-Validation Check: The basic wash ensures that any unreacted 5-methyl-2-furoic acid is partitioned into the aqueous layer as a sodium salt, guaranteeing high purity of the organic phase.
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Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude product. -
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure amide.
Fig 2: Two-step synthetic workflow for 4-methyl-1-(5-methyl-2-furoyl)piperidine.
Spectroscopic Validation (Quality Control)
To verify the structural integrity of the synthesized compound, the following spectroscopic signatures must be confirmed. The presence of the amide bond will induce restricted rotation, a critical phenomenon that complicates the NMR spectra but serves as a definitive proof of structure.
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¹H-NMR (400 MHz, CDCl₃):
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Furan Protons: Two distinct doublets (~6.0 ppm and ~6.9 ppm,
Hz) corresponding to the furan H4 and H3 protons, respectively. -
Amide Rotamers: The equatorial and axial protons of the piperidine ring adjacent to the nitrogen (C2 and C6) will appear as broad multiplets or distinct sets of peaks between 2.5–4.5 ppm due to the slow interconversion of amide rotamers on the NMR timescale[4].
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Methyl Groups: A sharp singlet at ~2.3 ppm (furan-CH₃) and a doublet at ~0.9 ppm (piperidine-CH₃,
Hz).
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FT-IR (ATR): A strong, sharp absorption band at ~1630 cm⁻¹ is indicative of the tertiary amide carbonyl (
) stretch. The absence of a broad band above 3200 cm⁻¹ confirms the absence of N-H or O-H, validating complete coupling. -
LC-MS (ESI+): A dominant pseudo-molecular ion peak
at m/z 208.1.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
